molecular formula C19H19FN2O3 B4886799 N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4886799
M. Wt: 342.4 g/mol
InChI Key: RPAHITDARDYNPF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxybenzyl group and a 6-fluoroindole moiety.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHITDARDYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the 6-fluoroindole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3,4-dimethoxybenzyl group: This step involves the alkylation of the indole nitrogen with 3,4-dimethoxybenzyl chloride or bromide in the presence of a base such as potassium carbonate.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

Key Structural Differences :

  • Substituents : The dimethylphenyl group (2,3-dimethyl) contrasts with the dimethoxybenzyl group (3,4-dimethoxy) in the target compound.
  • Functional Groups : A sulfonyl (-SO₂-) linker replaces the direct acetamide linkage in the target compound.
  • Fluorine Position : Fluorine is located on the benzyl group (para position) instead of the indole ring (6-position).

Hypothesized Pharmacological Implications :

  • The sulfonyl group may enhance metabolic stability but reduce membrane permeability due to increased polarity .
  • The dimethylphenyl group’s steric hindrance could limit binding to planar receptors compared to the electron-donating methoxy groups in the target compound.
Feature Target Compound Compound
Benzyl Substituent 3,4-Dimethoxy 2,3-Dimethyl
Fluorine Position Indole (6-position) Benzyl (4-position)
Linker Acetamide Sulfonyl-acetamide

Benzothiazole-Based Acetamides (EP3 348 550A1)

Key Structural Differences :

  • Core Heterocycle : Benzothiazole replaces indole in the target compound.
  • Substituents : Trifluoromethyl (-CF₃) and methoxy groups are present on the benzothiazole and phenyl rings, respectively.

Hypothesized Pharmacokinetic Properties :

  • The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration .
  • The benzothiazole core could confer distinct binding affinities for kinases or proteases compared to indole-based systems.
Feature Target Compound EP3 348 550A1 Compounds
Core Structure Indole Benzothiazole
Key Substituents 6-Fluoroindole, 3,4-dimethoxybenzyl Trifluoromethyl, methoxy phenyl
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (CF₃)

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl} Acetamides

Key Structural Differences :

  • Heterocyclic System : A 1,3,4-oxadiazole ring is integrated into the structure, absent in the target compound.
  • Linkage : A sulfanyl (-S-) group connects the oxadiazole and acetamide moieties.

Hypothesized Metabolic Stability :

  • The oxadiazole ring may improve resistance to enzymatic degradation but could reduce solubility .
  • The sulfanyl group might increase susceptibility to oxidation compared to the target compound’s simpler acetamide linker.
Feature Target Compound Oxadiazole-Based Analogs
Heterocyclic Addition None 1,3,4-Oxadiazole
Linker Chemistry Direct acetamide Sulfanyl-acetamide

Triazole-Containing Acetamide (ФА 2.2.1-32-367)

Key Structural Differences :

  • Heterocycle : A 1,2,4-triazole ring replaces the indole system.
  • Substituents : Dichlorophenyl and pyridyl groups are present.

Hypothesized Toxicity Profile :

  • The dichlorophenyl group may increase cytotoxicity compared to the dimethoxybenzyl group in the target compound .
  • The triazole ring could enhance hydrogen-bonding interactions with biological targets.
Feature Target Compound Triazole-Based Compound
Aromatic System Indole 1,2,4-Triazole
Halogen Substituents Fluorine (indole) Chlorine (dichlorophenyl)

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of indole derivatives and is characterized by the presence of both indole and dimethoxybenzyl moieties, which suggest complex interactions with various biological systems. The compound's design aims to target specific pathways, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes within biological systems. Research on related indole derivatives indicates that modifications on the indole ring can significantly alter binding affinity and selectivity for biological targets. This compound is anticipated to exhibit:

  • Inhibition of Specific Kinases : Similar compounds have shown effectiveness against FLT3 and other kinases involved in cancer signaling pathways .
  • Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in certain cancer cell lines, particularly those expressing mutant proteins .
  • Cell Cycle Arrest : The compound may promote cell cycle arrest at the G1 phase, thereby inhibiting proliferation in malignant cells .

Case Studies and Research Findings

Research has documented the effects of various indole derivatives on cancer cell lines. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of acute myeloid leukemia (AML) cells by targeting FLT3 mutations. The following table summarizes key findings from relevant studies:

Study ReferenceCompound TestedCell LineKey Findings
FLT3 inhibitorsMV4-11Induced apoptosis and reduced cell growth
Indole derivativesMOLM-13Induced G1 phase arrest and apoptosis
Various kinasesHL-60Inhibited phosphorylation of key signaling proteins

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups in this compound may enhance its biological activity. For example:

  • Dimethoxy Group : Enhances solubility and bioavailability.
  • Fluorine Substitution : Potentially increases binding affinity to target receptors due to electronegativity effects.

Synthesis and Characterization

The synthesis of this compound involves several key steps that require careful control over reaction conditions. Techniques such as column chromatography are employed for purification post-synthesis. Key analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure.
  • Infrared Spectroscopy (IR) : Provides information on functional groups present.

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